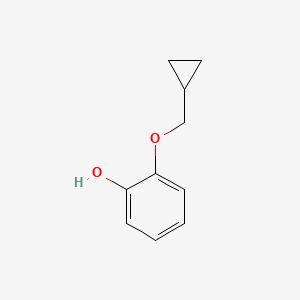

2-(Cyclopropylmethoxy)phenol

Description

Contextualization within Aromatic Ether Chemistry

Aromatic ethers are a class of organic compounds where an ether linkage is attached to an aromatic ring. wikipedia.org This functional group arrangement imparts specific chemical properties, including relative stability and a capacity for various substitution reactions on the aromatic ring. 2-(Cyclopropylmethoxy)phenol is a specific example within this class, characterized by the presence of a cyclopropylmethyl group attached to the phenolic oxygen. This cyclopropyl (B3062369) moiety is of particular interest as it can influence the molecule's steric and electronic properties, as well as its metabolic stability in biological systems.

Significance as a Versatile Synthetic Intermediate and Building Block

The primary significance of this compound in the scientific community lies in its utility as a versatile synthetic intermediate. A notable application is in the synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, a compound that has been investigated for its antibacterial properties. orientjchem.orgresearchgate.net The synthesis involves a multi-step process starting from this compound. orientjchem.org

Furthermore, a related isomer, 4-[2-(cyclopropylmethoxy)ethyl]phenol, serves as a crucial intermediate in the synthesis of Betaxolol, a cardioselective beta-blocker. google.comechemi.comnih.govtubitak.gov.trchemicalbook.com The synthesis of this isomer often starts from p-hydroxyphenylethanol and involves etherification with cyclopropylmethyl chloride. google.com The structural similarities between these isomers highlight the importance of the cyclopropylmethoxy phenol (B47542) scaffold in medicinal chemistry.

Overview of Research Trajectories Related to the Chemical Compound

Current research involving this compound and its derivatives primarily follows synthetic and medicinal chemistry trajectories. One major research thrust is the development of efficient synthetic routes. For instance, a common laboratory-scale synthesis of this compound involves the reaction of catechol with cyclopropylmethyl chloride in the presence of a base like sodium hydroxide (B78521) and a catalyst such as potassium iodide. prepchem.com

Another significant area of investigation is the synthesis of novel heterocyclic compounds derived from this compound. Research has demonstrated the successful synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, which was subsequently evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.org These studies underscore the potential of this chemical scaffold in the development of new therapeutic agents.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of the related compound 4-[2-(Cyclopropylmethoxy)ethyl]phenol, which shares the core cyclopropylmethoxy phenol structure.

| Property | Value |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.258 g/mol echemi.com |

| Appearance | Colourless Oil echemi.comchemicalbook.com |

| Boiling Point | 304.4 ± 17.0 °C at 760 mmHg echemi.com |

| Flash Point | 129.3 ± 15.2 °C echemi.com |

| Density | 1.1 ± 0.1 g/cm³ echemi.com |

| XLogP3 | 2.30 echemi.com |

| Topological Polar Surface Area | 29.5 Ų echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZSEXUMNNEHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Cyclopropylmethoxy Phenol and Its Analogues

Retrosynthetic Analysis of the Phenol (B47542) Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. masterorganicchemistry.com For 2-(cyclopropylmethoxy)phenol, the primary disconnection focuses on the ether linkage, which is the most synthetically accessible bond to form.

Disconnection Strategies for the Cyclopropylmethoxy Moiety

The most logical retrosynthetic disconnection for this compound is the carbon-oxygen (C-O) bond of the ether. This leads to two primary synthons: a phenoxide anion (or its equivalent) and a cyclopropylmethyl cation (or its equivalent). This approach is favored because it breaks the molecule into two manageable fragments, catechol (1,2-dihydroxybenzene) or a protected derivative, and a cyclopropylmethyl halide or sulfonate.

Table 1: Retrosynthetic Disconnection of this compound

| Target Molecule | Disconnection | Synthons | Corresponding Reagents |

| This compound | C-O Ether Bond | 2-Hydroxyphenoxide | Catechol |

| Cyclopropylmethyl Cation | Cyclopropylmethyl bromide |

This disconnection strategy simplifies the synthesis to the formation of an ether bond, a well-established transformation in organic chemistry.

Functional Group Interconversions in Synthetic Planning

Functional group interconversions (FGI) are crucial in synthetic planning to manipulate reactive sites and ensure compatibility with reaction conditions. In the synthesis of this compound, a key consideration is the presence of two hydroxyl groups in the likely precursor, catechol. To achieve selective mono-alkylation at the desired position, one of the hydroxyl groups may need to be protected and deprotected at appropriate stages. Alternatively, reaction conditions can be optimized to favor the formation of the mono-etherified product.

Direct Alkylation Routes to this compound

Direct alkylation methods offer a straightforward approach to forming the ether linkage in this compound, typically involving the reaction of a phenol with a cyclopropylmethyl electrophile.

Williamson Ether Synthesis and its Variations

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.org In the context of this compound, this would involve the reaction of catechol monoanion with a cyclopropylmethyl halide.

A general procedure for the Williamson ether synthesis of a phenol involves deprotonation of the phenol with a suitable base to form the phenoxide, followed by the addition of the alkylating agent. organicchemistrytutor.com

Table 2: Typical Conditions for Williamson Ether Synthesis

| Component | Examples | Role |

| Phenol | Catechol | Nucleophile precursor |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Deprotonates the phenol |

| Alkylating Agent | Cyclopropylmethyl bromide | Electrophile |

| Solvent | DMF, Acetonitrile (B52724), Acetone | Provides reaction medium |

A significant challenge in the synthesis of this compound from catechol is achieving selective mono-alkylation. The formation of the diether, 1,2-bis(cyclopropylmethoxy)benzene, is a common side product. google.com To favor mono-alkylation, reaction conditions such as the stoichiometry of the reactants, the choice of base, and the reaction temperature must be carefully controlled. Using a molar equivalent or a slight excess of catechol relative to the cyclopropylmethyl halide can favor the desired product.

Palladium-Catalyzed Etherification Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering an alternative to the classical Williamson ether synthesis. nih.govresearchgate.netnih.gov These methods can often tolerate a wider range of functional groups and may offer different selectivity profiles. The synthesis of aryl ethers can be achieved through the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base.

For the synthesis of this compound, this could involve the reaction of 2-bromophenol with cyclopropylmethanol. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed.

Multi-Step Synthesis from Precursor Molecules

A multi-step synthesis allows for greater control over the final product's structure, particularly when dealing with substrates that have multiple reactive sites. A plausible multi-step synthesis of this compound can be envisioned starting from the readily available precursor, catechol.

The selective mono-alkylation of catechol is a key step in this synthetic route. researchgate.net While direct alkylation can lead to a mixture of mono- and di-alkylated products, indirect methods can offer higher selectivity. One strategy involves the use of a protecting group to temporarily block one of the hydroxyl groups, followed by alkylation of the remaining free hydroxyl group and subsequent deprotection.

A potential multi-step synthesis from catechol is outlined below:

Mono-protection of Catechol: Selective protection of one of the hydroxyl groups of catechol. This can be challenging but various methods have been developed for the mono-functionalization of symmetric diols.

Alkylation: The protected catechol is then subjected to Williamson ether synthesis with cyclopropylmethyl bromide to introduce the cyclopropylmethoxy group.

Deprotection: Removal of the protecting group to yield the final product, this compound.

An alternative approach involves the direct selective alkylation of catechol under carefully controlled conditions to favor the mono-etherified product, followed by purification to isolate this compound. google.com

Strategies Involving Phenolic Protection and Deprotection

In the synthesis of complex molecules, protecting groups are essential tools to temporarily mask a reactive functional group, such as a phenolic hydroxyl, preventing it from interfering with subsequent reactions. cem.com The synthesis of this compound analogues frequently employs this strategy to ensure selective modification at other positions of the molecule.

A common approach is the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. wikipedia.org To achieve selectivity, especially in molecules with multiple reactive sites, the phenolic hydroxyl group may first be protected. For instance, in the synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for (S)-betaxolol, the phenolic hydroxyl of the starting material, 2-(4-hydroxyphenyl)ethanol, is protected using a benzyl group. ntnu.no This protection is achieved by reacting it with benzyl bromide in the presence of a base and a phase-transfer catalyst. ntnu.no After subsequent modifications to the ethanol side chain, the benzyl protecting group is removed through catalytic hydrogenation (debenzylation) using a palladium on charcoal catalyst to yield the final phenolic product. ntnu.nochemicalbook.com

Another example involves the use of a tert-butyl protecting group. A patent describes a method where p-chlorophenol is first converted to p-chlorophenyl tert-butyl ether. google.com Following several steps to build the desired side chain, the synthesis culminates in the removal of the tert-butyl group via acid-catalyzed cleavage to furnish the free phenol. google.com

In a different synthetic context, the hydroxyl group of N'-acetyl-2-hydroxybenzohydrazide was alkylated directly with (bromomethyl)cyclopropane in the presence of potassium carbonate. orientjchem.org This reaction forms the cyclopropylmethoxy ether linkage while the rest of the molecule remains intact for further transformation into a 1,3,4-oxadiazole derivative. orientjchem.org This illustrates how the formation of the ether can itself be viewed as a "protection" step, enabling other chemical transformations.

The removal of protecting groups is a critical final step. While harsh conditions have traditionally been used, modern methods focus on milder and more selective deprotection. cem.com For example, the deprotection of methoxymethyl (MOM) ethers, another common phenolic protecting group, can be efficiently achieved using a solid, reusable Wells-Dawson heteropolyacid catalyst, offering high yields and an environmentally benign process. nih.gov

Table 1: Examples of Phenolic Protection/Deprotection Strategies in the Synthesis of this compound Analogues To view the full table, scroll to the right

| Starting Phenol | Protecting Group | Protection Reagent | Deprotection Method | Target Analogue | Reference |

|---|---|---|---|---|---|

| 2-(4-hydroxyphenyl)ethanol | Benzyl | Benzyl bromide, NaOH | Catalytic Hydrogenation (Pd/C) | 4-(2-(cyclopropylmethoxy)ethyl)phenol | ntnu.no |

| p-Chlorophenol | tert-Butyl | Isobutylene, Acid Catalyst | Mineral Acid Cleavage | 4-[2-(cyclopropylmethoxy)ethyl]phenol | google.com |

| N'-acetyl-2-hydroxybenzohydrazide | Cyclopropylmethyl | (bromomethyl)cyclopropane, K₂CO₃ | N/A (Group is part of final structure) | N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide | orientjchem.org |

| Various Phenols | Methoxymethyl (MOM) | MOM-Cl | Wells-Dawson Heteropolyacid | Deprotected Phenols | nih.gov |

Sequential Functionalization of Aromatic Rings

Sequential functionalization provides a powerful means to construct highly substituted aromatic compounds from simple phenolic precursors in a controlled, stepwise manner. nih.gov These methods are particularly valuable for introducing substituents at specific positions on the benzene (B151609) ring, which can be challenging to achieve through classical electrophilic aromatic substitution due to the strong activating and ortho-, para-directing nature of the hydroxyl group. nih.gov

One of the most effective strategies for regioselective functionalization is Directed ortho-Metalation (DoM) . nih.gov In this approach, the phenolic hydroxyl group is first converted into a directing metalation group (DMG), such as a carbamate. This group coordinates to an organolithium reagent (e.g., sec-butyllithium), directing deprotonation specifically at the adjacent ortho position. The resulting aryl anion can then react with an electrophile to introduce a desired substituent. nih.gov For the synthesis of a 2-substituted phenol analogue, one could envision installing a carbamate on the phenol, performing ortho-lithiation, and then quenching with a cyclopropylmethyl-containing electrophile. The final step would involve the removal of the carbamate group to reveal the free phenol. nih.gov

More advanced strategies employ bifunctional templates that enable sequential functionalization at different positions. A recently developed template-directed approach allows for a one-pot, palladium-catalyzed meta-selective C–H olefination of a phenol, followed by a nickel-catalyzed arylation at the ipso-C–O bond. nih.gov This methodology transforms simple phenols into complex 1,3-disubstituted arenes, showcasing the power of sequential C-H and C-O bond activation. nih.gov Such a strategy could be adapted to introduce diverse functional groups onto a phenolic ring before or after the formation of the cyclopropylmethoxy ether.

These advanced methods offer precise control over molecular architecture, enabling the synthesis of complex phenolic ethers that would be difficult to access otherwise.

Chemo-Enzymatic and Biocatalytic Approaches in O-Alkylation

The use of enzymes and biocatalysts in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and reduced environmental impact. chemistryviews.org While the direct enzymatic O-alkylation of phenols is an emerging area, related chemo-enzymatic strategies have been successfully applied to the modification of phenolic compounds.

Lipases, such as Candida antarctica lipase B (CAL-B), are versatile enzymes widely used in biocatalysis. They have been employed in the efficient synthesis of various phenolic esters. mdpi.com For example, a sustainable chemo-enzymatic synthesis of renewable lipophilic antioxidants was developed using ferulic acid and various bio-based alcohols, catalyzed by CAL-B, with yields ranging from 81% to 87%. researchgate.net While this demonstrates O-acylation rather than O-alkylation, it highlights the affinity of these enzymes for phenolic substrates and their ability to catalyze bond formation at the hydroxyl group. The potential exists to engineer or discover other enzymes, such as O-alkyltransferases, that could perform the direct O-alkylation of catechols or other phenols with reagents like cyclopropylmethanol.

Whole-cell biocatalysis presents a cost-effective alternative to using isolated enzymes. For instance, biomass from the yeast Yarrowia lipolytica has been successfully used as a whole-cell biocatalyst for the synthesis of phenolic esters. mdpi.com This approach avoids the need for costly enzyme purification and immobilization.

Furthermore, biocatalysis can be used to synthesize the phenolic core itself. A novel method utilizes an ene-reductase enzyme to catalyze the aromatization of cyclohexanones into phenol derivatives, providing a clean and mild route to these important building blocks. chemistryviews.org

Table 2: Biocatalytic Approaches Relevant to Phenolic Compound Modification To view the full table, scroll to the right

| Biocatalyst | Enzyme Class | Substrate Class | Reaction Type | Potential Relevance | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | Lipase | Phenolic acids, Glycerol | Esterification (O-acylation) | Demonstrates enzymatic modification at the phenolic -OH group. | researchgate.net |

| Yarrowia lipolytica biomass | Lipase (whole-cell) | Phenolic compounds, Alcohols | Esterification | Cost-effective biocatalysis for modifying phenols. | mdpi.com |

| Ene-reductase from T. scotoductus | Ene-reductase | Cyclohexanones | Aromatization | Green synthesis of the core phenolic structure. | chemistryviews.org |

Green Chemistry Principles in the Synthesis of Phenolic Ethers

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of phenolic ethers like this compound can be made more sustainable by incorporating these principles.

A key area of focus is the choice of reagents. The traditional Williamson ether synthesis often uses alkyl halides, which can be toxic. A greener alternative is the use of alkyl carbonates, such as dimethyl carbonate or diethyl carbonate, as alkylating agents. google.com These reagents are less toxic, and their by-products (carbon dioxide and an alcohol) are more environmentally benign than the halide salts generated in traditional methods. A process has been developed for reacting phenols with alkyl carbonates at relatively low temperatures (<160° C) using a catalytic system of a base and an iodide, achieving good yield and selectivity. google.com

The use of recyclable catalysts is another cornerstone of green chemistry. Instead of stoichiometric amounts of acids or bases that are consumed in the reaction and generate waste, solid acid catalysts can be employed. For example, metal catalysts loaded on montmorillonite K-10 clay have been used for the deprotection of phenolic esters under solvent-free conditions. jetir.org Similarly, Wells-Dawson heteropolyacids have proven to be efficient and reusable catalysts for the deprotection of MOM-protected phenols. nih.gov These solid catalysts can be easily filtered off from the reaction mixture and reused, simplifying purification and minimizing waste. nih.gov

Minimizing or eliminating solvents is also a primary goal. The development of solvent-free reaction conditions, often aided by microwave irradiation, can significantly reduce the environmental footprint of a synthesis. cem.comjetir.org When solvents are necessary, the use of greener alternatives to conventional volatile organic compounds is preferred. The extraction and purification of phenolic products can also be made more sustainable through the use of innovative solvents like supramolecular solvents, which have shown high efficiency for extracting phenolic compounds from natural sources. nih.gov

Table 3: Green Chemistry Strategies for Phenolic Ether Synthesis To view the full table, scroll to the right

| Green Chemistry Principle | Traditional Method | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Safer Reagents | Alkyl Halides (e.g., R-Br, R-Cl) | Dialkyl Carbonates (e.g., (CH₃O)₂CO) | Reduced toxicity, benign by-products. | google.com |

| Catalysis | Stoichiometric Acid/Base | Reusable Solid Catalysts (Clays, Heteropolyacids) | Waste reduction, easy separation, catalyst recyclability. | nih.govjetir.org |

| Solvent Reduction | Reaction in Organic Solvents | Solvent-free conditions (e.g., with microwave) | Reduced VOC emissions, lower cost, simplified workup. | jetir.org |

| Renewable Feedstocks | Petroleum-based Phenols | Lignin-derived Phenols | Use of renewable resources, reduced carbon footprint. | osti.gov |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Mechanistic Investigations of Phenol (B47542) O-Alkylation with Cyclopropylmethylating Reagents

The synthesis of 2-(Cyclopropylmethoxy)phenol, an aryl alkyl ether, is typically achieved through the O-alkylation of a phenol precursor. Mechanistic studies focusing on the alkylation of phenols provide insight into the formation of the ether linkage. The reaction of phenoxide ions with cyclopropylmethyl bromide has been shown to yield not only the O-alkylated product, this compound, but also C-alkylated products at the ortho- and para-positions. rsc.org

The mechanism for O-alkylation is generally considered a bimolecular nucleophilic substitution (SN2) reaction. In this process, the phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile. It attacks the electrophilic methylene (B1212753) carbon of the cyclopropylmethylating reagent (e.g., cyclopropylmethyl bromide), displacing the bromide leaving group.

A competing process is C-alkylation, where the aromatic ring itself acts as the nucleophile. This pathway is more common when using phenoxide salts in non-polar solvents. rsc.org Density functional theory (DFT) calculations on general phenol alkylation indicate that O-alkylation is typically the most energetically favorable pathway under neutral conditions, leading to the phenolic ether as the primary product. nih.govresearchgate.net The formation of C-alkylated phenols can sometimes occur via a subsequent intramolecular rearrangement of the initially formed O-alkylated product, particularly under acidic conditions. nih.govresearchgate.net

| Reagent 1 | Reagent 2 | Condition | Product(s) | Mechanism |

| Phenoxide Salts | Cyclopropylmethyl bromide | Toluene | O-alkylation, C-alkylation (ortho/para) | SN2 |

| Phenol | Olefins (e.g., isopropene) | Acid Catalyst (e.g., Amberlyst-15) | O-alkylation (ether), C-alkylation | SN2 / Electrophilic Aromatic Substitution |

Nucleophilic Aromatic Substitution Pathways Involving this compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically impossible for an aromatic ring. libretexts.orgchemistrysteps.com Instead, it typically proceeds through an addition-elimination mechanism. For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.orgpressbooks.pub

The this compound molecule itself, lacking strong electron-withdrawing groups, would be generally unreactive as a substrate for classical SNAr reactions. The cyclopropylmethoxy group and the hydroxyl group are both considered electron-donating, which deactivates the ring toward nucleophilic attack. pressbooks.pub However, the principles of SNAr can be discussed in the context of this compound's structural motifs.

The key intermediate in the addition-elimination SNAr mechanism is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgpressbooks.pubwikipedia.org This complex is formed when the nucleophile adds to the electron-deficient aryl halide, temporarily disrupting the ring's aromaticity. libretexts.orglibretexts.org The negative charge of the complex is delocalized across the aromatic system and, crucially, onto the activating electron-withdrawing groups. libretexts.org In the second step of the mechanism, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

Stable Meisenheimer complexes have been isolated and characterized in some instances, particularly when the arene is highly electron-deficient, such as in the reaction of trinitroanisole with sodium methoxide. wikipedia.org For a hypothetical SNAr reaction involving a derivative of this compound (e.g., with nitro groups added to the ring), the formation of a Meisenheimer complex would be a critical step. The alkoxide nucleophile would attack the carbon bearing the leaving group, and the resulting negative charge would be delocalized by the nitro groups.

Substituents on the aromatic ring have a profound effect on SNAr reactions.

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) are essential for activating the ring towards nucleophilic attack. They stabilize the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction. libretexts.orgpressbooks.pub The reaction rate increases with the number and strength of these activating groups.

Position of EWGs : For effective stabilization, the EWGs must be located at the ortho or para positions relative to the leaving group. libretexts.orglibretexts.org A meta-positioned EWG does not participate in the resonance delocalization of the negative charge and thus has a much smaller activating effect. libretexts.org

Leaving Group : The nature of the leaving group also affects the reaction rate. In contrast to SN1 and SN2 reactions, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. Therefore, the bond to the leaving group is not broken in this step. The reactivity order is generally F > Cl > Br > I, as the more electronegative halogen makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. chemistrysteps.com

Electron-Donating Groups (EDGs) : Groups like the hydroxyl (-OH) and cyclopropylmethoxy (-OCH₂-c-C₃H₅) in this compound are electron-donating. These groups increase the electron density of the ring, making it less attractive to nucleophiles and thus deactivating it for SNAr reactions. pressbooks.pub

| Substituent Type | Position Relative to Leaving Group | Effect on SNAr Rate | Rationale |

| Electron-Withdrawing (e.g., -NO₂) | Ortho, Para | Strong Activation | Stabilizes Meisenheimer complex via resonance |

| Electron-Withdrawing (e.g., -NO₂) | Meta | Weak Activation | No resonance stabilization |

| Electron-Donating (e.g., -OH, -OR) | Any | Deactivation | Increases electron density on the ring |

Intramolecular Rearrangements of the Cyclopropylmethoxy Group

The structure of this compound contains an aryl ether linkage that can potentially undergo intramolecular rearrangements, particularly under thermal or acidic conditions.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. ucalgary.ca A well-known example in aryl ethers is the ucalgary.caucalgary.ca-sigmatropic Claisen rearrangement, which occurs in aryl allyl ethers upon heating. libretexts.orglibretexts.orgorganic-chemistry.org

In the classic Claisen rearrangement, an aryl allyl ether rearranges to form an o-allylphenol. The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org This is followed by a rapid tautomerization step that restores the aromaticity of the phenol ring. ucalgary.cajove.com While the cyclopropylmethoxy group is not identical to an allyl group, analogous rearrangements in related systems can be considered. The driving force for these reactions is often the formation of a more stable product, such as the rearomatization to a stable phenol. organic-chemistry.org If both ortho positions are blocked, the rearrangement may proceed to the para position through a subsequent Cope rearrangement. organic-chemistry.orgjove.com

Ethers, including aryl alkyl ethers like this compound, can undergo cleavage under strongly acidic conditions (e.g., HBr, HI). libretexts.orglibretexts.org The mechanism of this cleavage depends on the structure of the alkyl group. wikipedia.org

The reaction begins with the protonation of the ether oxygen to form an oxonium ion, which makes the alcohol moiety a good leaving group. libretexts.orgfiveable.me For ethers with primary or secondary alkyl groups, the cleavage typically proceeds via an SN2 mechanism, where a halide ion attacks the less sterically hindered carbon. libretexts.orglibretexts.org For aryl alkyl ethers, the attack always occurs at the alkyl carbon, not the aromatic carbon, resulting in the formation of a phenol and an alkyl halide. libretexts.org

In the specific case of the cyclopropylmethyl group, acid-catalyzed reactions can be more complex. The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions, especially when a carbocation is formed adjacent to it. If the cleavage were to proceed via an SN1-like mechanism, the resulting cyclopropylmethyl cation is known to rearrange rapidly to form homoallylic or cyclobutyl cations. This would lead to a mixture of rearranged alcohol or halide products instead of simply cyclopropylmethanol or its corresponding halide.

By-product Formation and Mechanistic Pathways of Side Reactions

The synthesis of this compound, typically achieved via the Williamson ether synthesis, is a robust reaction. wikipedia.orgmasterorganicchemistry.com However, like many organic syntheses, it is subject to the formation of by-products through competing reaction pathways. The primary method involves the nucleophilic substitution (SN2) reaction between a catechol-derived phenoxide and a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane). wikipedia.orgmasterorganicchemistry.com The principal side reactions stem from the inherent reactivity of the starting materials: the ambident nature of the phenoxide nucleophile, the potential for over-alkylation of the catechol substrate, and the reactivity of the alkylating agent.

Dialkylation By-product

When catechol (1,2-dihydroxybenzene) is used as the starting material, the most common by-product is the dialkylated ether, 1,2-bis(cyclopropylmethoxy)benzene .

Mechanistic Pathway: The formation of this by-product follows the same Williamson ether synthesis pathway as the desired mono-ether. After the first hydroxyl group is alkylated to form this compound, the remaining phenolic proton can be deprotonated by the base present in the reaction mixture. This generates a second phenoxide, which can then react with another molecule of the cyclopropylmethyl halide.

Control over the stoichiometry of the reactants is crucial to minimize this side reaction. Using a molar excess of catechol relative to the alkylating agent and the base can favor the formation of the mono-alkylated product.

C-Alkylation By-products

A significant competing pathway in the alkylation of phenols is C-alkylation, where the alkyl group attaches to a carbon atom on the aromatic ring instead of the phenolic oxygen. wikipedia.org The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (specifically at the ortho and para positions). wikipedia.orgpharmaxchange.info

Mechanistic Pathway: The phenoxide ion exists in resonance, with negative charge delocalized onto the carbon atoms at the ortho and para positions. pharmaxchange.info While O-alkylation is often kinetically favored, C-alkylation can occur under certain conditions, leading to the formation of by-products such as 3-(Cyclopropylmethyl)catechol and 4-(Cyclopropylmethyl)catechol . rsc.org This reaction proceeds via electrophilic attack by the alkyl halide on the electron-rich aromatic ring. pnnl.gov

Several reaction parameters influence the ratio of O- to C-alkylation:

Solvent: Protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, sterically hindering it and thus favoring C-alkylation. pharmaxchange.infoic.ac.uk In contrast, polar aprotic solvents (e.g., DMF, DMSO) leave the oxygen atom more exposed and nucleophilic, promoting the desired O-alkylation. ic.ac.uk

Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction outcome.

Temperature: Higher reaction temperatures can sometimes increase the proportion of C-alkylated products.

Elimination Reactions

The Williamson ether synthesis can compete with the E2 elimination of the alkylating agent, which is facilitated by the basic conditions of the reaction. wikipedia.orgchemistrytalk.org

Mechanistic Pathway: In this pathway, the phenoxide acts as a base rather than a nucleophile, abstracting a proton from a carbon atom adjacent to the carbon bearing the leaving group (halide). For the cyclopropylmethyl halide, this is a less common pathway compared to reactions involving secondary or tertiary alkyl halides, which are more prone to elimination. wikipedia.orgmasterorganicchemistry.com However, it remains a potential minor side reaction, which would lead to the formation of methylenecyclopropane.

Table 1: Summary of Potential By-products in the Synthesis of this compound

| By-product Name | Chemical Structure | Mechanistic Pathway | Conditions Favoring Formation |

|---|---|---|---|

| 1,2-bis(cyclopropylmethoxy)benzene | C6H4(OCH2C3H5)2 | O-Alkylation (Over-reaction) | Excess alkylating agent and base relative to catechol. |

| 3-(Cyclopropylmethyl)catechol | (C3H5CH2)C6H3(OH)2 | C-Alkylation (ortho-attack) | Use of protic solvents; high temperatures. pharmaxchange.info |

| 4-(Cyclopropylmethyl)catechol | (C3H5CH2)C6H3(OH)2 | C-Alkylation (para-attack) | Use of protic solvents; high temperatures. pharmaxchange.inforsc.org |

| Methylenecyclopropane | C4H6 | E2 Elimination | Strongly basic conditions, high temperatures. chemistrytalk.org |

Chemistry of Derivatives and Analogues of 2 Cyclopropylmethoxy Phenol

Synthesis of Substituted Aromatic Derivatives

The phenol (B47542) ring is a versatile platform for introducing a wide range of substituents. The existing hydroxyl and cyclopropylmethoxy groups significantly influence the reactivity and regioselectivity of these transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.orgmasterorganicchemistry.com In 2-(cyclopropylmethoxy)phenol, the benzene (B151609) ring is "activated" by two electron-donating groups: the strongly activating hydroxyl (-OH) group and the moderately activating cyclopropylmethoxy (-OCH₂-c-Pr) group. Both are ortho, para-directing substituents, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.combritannica.com

The powerful activating nature of the hydroxyl group typically dominates the reaction's regioselectivity. britannica.com Electrophilic attack is most likely to occur at the positions ortho and para to the -OH group (C4 and C6). The C6 position is ortho to both the hydroxyl and the ether group, while the C4 position is para to the hydroxyl group. The steric bulk of the cyclopropylmethoxy group may influence the ratio of ortho to para substitution.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: Due to the highly activated ring, halogenation with bromine or chlorine can often proceed without a Lewis acid catalyst. byjus.com For instance, reaction with bromine water would likely lead to polybromination, yielding 4,6-dibromo-2-(cyclopropylmethoxy)phenol.

Nitration: Nitration using dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com For this specific molecule, nitration would be expected to produce 2-(cyclopropylmethoxy)-4-nitrophenol and 2-(cyclopropylmethoxy)-6-nitrophenol.

Friedel-Crafts Reactions: Acylation and alkylation reactions, catalyzed by Lewis acids, introduce acyl and alkyl groups, respectively. wikipedia.org The high reactivity of the phenol ring can sometimes lead to side reactions or over-alkylation, requiring careful control of reaction conditions.

| Reaction | Reagent | Expected Major Products |

| Bromination | Br₂ in CCl₄ | 4-Bromo-2-(cyclopropylmethoxy)phenol, 6-Bromo-2-(cyclopropylmethoxy)phenol |

| Nitration | Dilute HNO₃ | 2-(cyclopropylmethoxy)-4-nitrophenol, 2-(cyclopropylmethoxy)-6-nitrophenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-2-(cyclopropylmethoxy)phenol |

Directed ortho-metalation (DoM) provides a powerful method for achieving regioselective substitution that is often complementary to electrophilic aromatic substitution. wikiwand.comorganic-chemistry.org The strategy involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium or sec-butyllithium. wikipedia.org This creates a stabilized aryllithium intermediate that can be trapped by a wide variety of electrophiles. baranlab.org

In this compound, both the hydroxyl group and the ether oxygen can function as DMGs by coordinating with the lithium cation. wikiwand.comwikipedia.org The hydroxyl group is one of the most powerful DMGs. Upon deprotonation with at least two equivalents of an organolithium reagent (the first equivalent deprotonates the acidic phenol proton), a lithium phenoxide is formed. This species strongly directs a second deprotonation to an adjacent carbon. In this molecule, metalation will occur exclusively at the C6 position, as the C2 position is already substituted. This strategy allows for the precise introduction of functional groups at the C6 position.

The general process is as follows:

Deprotonation: Treatment with ≥2 equivalents of n-BuLi in an ethereal solvent like THF at low temperature.

Metalation: Formation of a dilithiated species, with lithium coordinated to both oxygen atoms, facilitating deprotonation at C6.

Electrophilic Quench: Addition of an electrophile to trap the C6-lithiated intermediate.

| Electrophile | Reagent Example | Functional Group Introduced at C6 |

| Carbonyl Compounds | Acetone, Benzaldehyde | Hydroxyalkyl (-C(OH)R₂) |

| Alkyl Halides | Methyl Iodide | Alkyl (-CH₃) |

| Carboxylation | CO₂ (gas or dry ice) | Carboxylic Acid (-COOH) |

| Silylation | Trimethylsilyl (B98337) chloride (TMSCl) | Silyl (-Si(CH₃)₃) |

| Boronation | Trimethyl borate | Boronic acid (-B(OH)₂) |

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org To employ this compound as an electrophilic partner in these reactions, the hydroxyl group must first be converted into a more effective leaving group. nih.gov This is typically achieved by transforming the phenol into an aryl sulfonate, such as a triflate (-OTf), tosylate (-OTs), or nonaflate (-ONf). nih.gov These activated derivatives can then participate in a variety of cross-coupling reactions.

The general mechanism for many palladium-catalyzed cross-couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl triflate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming aryl-aryl bonds.

Negishi Coupling: This involves the reaction of the aryl triflate with an organozinc reagent, catalyzed by a palladium or nickel complex. It is known for its high reactivity and functional group tolerance.

Buchwald-Hartwig Amination: This reaction forms aryl-amine bonds by coupling the aryl triflate with a primary or secondary amine, using a palladium catalyst with specialized phosphine ligands.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed (at C2) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-Phenyl |

| Negishi | Alkylzinc chloride | PdCl₂(dppf) | C-Alkyl |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | C-Nitrogen |

Functionalization at the Cyclopropyl (B3062369) Ring

The three-membered cyclopropane ring is characterized by significant ring strain, which imparts unique chemical reactivity compared to acyclic or larger cyclic alkanes.

The strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including electrophilic, nucleophilic, or radical pathways. beilstein-journals.orgnih.gov For a cyclopropylmethyl ether attached to a phenol, ring-opening can be initiated by strong acids or radical initiators.

Acid-Catalyzed Ring Opening: In the presence of strong electrophiles or protic acids, the ether oxygen can be protonated. Subsequent attack by a nucleophile can lead to the cleavage of a C-C bond within the cyclopropane ring. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocationic intermediate. nih.gov

Radical Ring Opening: Homolytic cleavage of the cyclopropane ring can be initiated by radical species. beilstein-journals.org For instance, photochemically generated radicals or radicals from thermal initiators can add to the system, leading to a ring-opened radical intermediate that can be trapped or undergo further rearrangement. Research on related cyclopropanols shows they can undergo single-electron transfer (SET) oxidation to form a radical cation, which rapidly opens to a β-ketoalkyl radical. chemrxiv.org A similar pathway could be envisioned for the cyclopropylmethoxy group under oxidative conditions.

Introducing substituents onto the cyclopropane ring with control over the stereochemistry is a sophisticated synthetic challenge. nih.gov Since this compound itself is achiral, stereoselective modifications would involve creating one or more stereocenters on the cyclopropyl ring.

Two primary strategies can be considered:

Modification of the Existing Ring: Direct C-H functionalization of the cyclopropane ring is a modern approach. Transition-metal-catalyzed reactions, often directed by a nearby coordinating group, can activate a specific C-H bond for substitution. semanticscholar.org However, achieving high stereoselectivity without a pre-existing chiral influence is difficult.

Stereoselective Synthesis of the Cyclopropyl Group: A more common approach is to construct the functionalized cyclopropyl ring stereoselectively before its attachment to the phenol or during the formation of the ether linkage. For example, an enantioselective Simmons-Smith cyclopropanation of a chiral allylic alcohol can produce a chiral cyclopropylmethanol. nih.gov This chiral intermediate can then be used to synthesize optically active analogues of this compound.

| Method | Description | Stereochemical Outcome |

| Asymmetric Cyclopropanation | Simmons-Smith reaction of an allylic alcohol using a chiral catalyst. | Enantiomerically enriched cyclopropylmethanol precursor. |

| Diastereoselective Addition | Addition of a nucleophile to a cyclopropanecarboxaldehyde, directed by existing stereocenters. | Diastereomerically enriched products. |

| Directed C-H Functionalization | Palladium-catalyzed arylation of a cyclopropane bearing a chiral directing group. semanticscholar.org | Enantioselective formation of a new C-C bond on the ring. |

Synthesis of Heterocyclic Compounds Incorporating the 2-(Cyclopropylmethoxy)phenyl Moiety

The 2-(cyclopropylmethoxy)phenyl scaffold serves as a valuable starting material for the synthesis of various oxygen-containing heterocyclic compounds. The inherent reactivity of the phenolic hydroxyl group and the adjacent aromatic ring allows for the construction of fused ring systems such as benzofurans and chromenes. These reactions often involve intramolecular cyclization strategies, leveraging the proximity of the phenol and ether functionalities.

Benzofuran Synthesis:

One common approach to synthesizing benzofuran derivatives from phenolic precursors is through reactions that involve the formation of a new bond between the phenolic oxygen and an ortho-carbon, followed by the construction of the five-membered furan ring. For instance, a well-established method involves the reaction of a phenol with a suitable three-carbon synthon, which can then undergo cyclization.

A potential pathway to a benzofuran incorporating the 2-(cyclopropylmethoxy)phenyl moiety could involve an initial O-alkylation of the phenolic hydroxyl group with a propargyl halide, followed by a cyclization reaction. The resulting propargyl ether can undergo thermal or metal-catalyzed cyclization to form the benzofuran ring system. Palladium-catalyzed processes, for example, have been shown to be effective for the intramolecular cyclization of aryl propargyl ethers. organic-chemistry.org

Another strategy involves the reaction of this compound with an α-haloketone, followed by an intramolecular Williamson ether synthesis to form an intermediate that can then be cyclized under acidic conditions, such as with polyphosphoric acid (PPA), to yield the benzofuran core. google.comjocpr.com

Table 1: Proposed Synthesis of a Benzofuran Derivative

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Propargyl bromide | K₂CO₃, Acetone, Reflux | 1-(Cyclopropylmethoxy)-2-(prop-2-yn-1-yloxy)benzene |

| 2 | 1-(Cyclopropylmethoxy)-2-(prop-2-yn-1-yloxy)benzene | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene, 90 °C | 4-(Cyclopropylmethoxy)benzofuran |

Chromene Synthesis:

The synthesis of 2H-chromenes, another important class of oxygen heterocycles, can also be achieved from this compound. rsc.org These syntheses often rely on the reaction of the phenol with α,β-unsaturated aldehydes or ketones.

A common method is the reaction of the phenol with an α,β-unsaturated aldehyde in the presence of a base or a Lewis acid catalyst. This can proceed through an oxa-Michael addition followed by intramolecular cyclization and dehydration to afford the 2H-chromene ring. For example, reacting this compound with acrolein in the presence of a catalyst could yield 5-(cyclopropylmethoxy)-2H-chromene.

Alternatively, a three-component reaction involving a salicylaldehyde derivative (which could be prepared from this compound), an active methylene (B1212753) compound, and an alcohol can lead to the formation of substituted 2H-chromenes. researchgate.net Another approach involves the electrophilic cyclization of substituted propargylic aryl ethers, which can be synthesized from this compound. organic-chemistry.org

Table 2: Proposed Synthesis of a 2H-Chromene Derivative

| Reactants | Reagents and Conditions | Product |

| This compound, Cinnamaldehyde | DABCO, Toluene, Reflux | 5-(Cyclopropylmethoxy)-2-phenyl-2H-chromene |

Regioselective Synthesis of Multi-Functionalized Analogues

The functionalization of the aromatic ring of this compound allows for the synthesis of a diverse range of analogues with tailored properties. The directing effects of the hydroxyl and cyclopropylmethoxy substituents play a crucial role in determining the position of incoming electrophiles.

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the cyclopropylmethoxy group is also an activating, ortho-, para-directing group. The combined effect of these two groups will predominantly direct electrophilic substitution to the positions ortho and para to the hydroxyl group (positions 3, 5, and 1) and ortho and para to the ether group (positions 3 and 5). The steric hindrance from the cyclopropylmethoxy group may influence the regioselectivity, favoring substitution at the less hindered para position relative to the hydroxyl group.

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the benzene ring.

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can introduce a bromine or chlorine atom, likely at the position para to the hydroxyl group.

Nitration: Careful nitration using dilute nitric acid can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride can introduce an acyl group. The regioselectivity would be expected to favor the position para to the hydroxyl group.

Direct C-H functionalization methodologies represent a powerful and atom-economical approach to creating new C-C bonds on the phenol scaffold. rsc.org Transition metal-catalyzed reactions, for example, can enable the regioselective introduction of aryl, alkyl, or other groups. nih.gov

Table 3: Proposed Regioselective Functionalization Reactions

| Reaction | Reagents and Conditions | Major Product |

| Bromination | N-Bromosuccinimide, Acetonitrile (B52724), Room Temp. | 4-Bromo-2-(cyclopropylmethoxy)phenol |

| Nitration | HNO₃, H₂SO₄, 0 °C | 2-(Cyclopropylmethoxy)-4-nitrophenol |

| Acylation | Acetyl chloride, AlCl₃, Dichloromethane, 0 °C | 1-(5-Hydroxy-4-(cyclopropylmethoxy)phenyl)ethan-1-one |

Multi-component Reactions:

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex, multi-functionalized analogues in a single step. beilstein-journals.orgrug.nl For example, a Mannich-type reaction involving this compound, formaldehyde, and a secondary amine could introduce an aminomethyl group, likely at the position ortho to the hydroxyl group. The Ugi reaction, another powerful MCR, could potentially be adapted to incorporate the this compound moiety into more complex peptide-like structures. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of magnetically active nuclei.

Comprehensive ¹H, ¹³C, and 2D NMR Experiments for Structural Assignment

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental to confirming the constitution of 2-(Cyclopropylmethoxy)phenol.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the phenolic ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The specific splitting patterns (e.g., doublets, triplets, or multiplets) of these signals are dictated by the spin-spin coupling with adjacent protons, providing crucial information about the substitution pattern on the benzene (B151609) ring. The protons of the cyclopropyl (B3062369) group would resonate in the upfield region, generally below 1.0 ppm, and would likely display complex multiplets due to geminal and vicinal coupling. The methylene (B1212753) protons of the methoxy (B1213986) bridge (-O-CH₂-) and the methine proton of the cyclopropyl ring attached to the oxygen would also have characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons would produce signals in the range of 110-160 ppm, with the carbon atom attached to the hydroxyl group and the ether linkage appearing at the lower field end of this range due to the deshielding effect of the oxygen atoms. The carbons of the cyclopropyl group would be observed at higher field, typically between 0 and 20 ppm, while the methylene carbon of the methoxy group would resonate in the intermediate region.

2D NMR Experiments: To unambiguously assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, aiding in the assignment of adjacent protons within the aromatic ring and the cyclopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different structural fragments of the molecule, such as linking the cyclopropylmethoxy group to the phenolic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 115 - 125 |

| Aromatic C-OH | - | 150 - 155 |

| Aromatic C-O | - | 145 - 150 |

| -O-CH₂- | 3.8 - 4.2 | 70 - 75 |

| Cyclopropyl CH | 1.2 - 1.5 | 10 - 15 |

| Cyclopropyl CH₂ | 0.3 - 0.7 | 3 - 8 |

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

¹⁹F NMR for Fluorinated Derivatives

While no fluorinated derivatives of this compound are discussed in widely available literature, the application of ¹⁹F NMR spectroscopy would be a critical characterization tool for such analogues. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for detecting and differentiating fluorine atoms in various chemical environments. The introduction of a fluorine atom onto the aromatic ring or the cyclopropyl group would result in characteristic signals in the ¹⁹F NMR spectrum, and the coupling between fluorine and nearby protons (¹H-¹⁹F coupling) would provide further structural insights.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound. The calculated exact mass for the molecular formula of this compound (C₁₀H₁₂O₂) can be compared with the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of the fragmentation patterns of the molecular ion. Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The masses of these fragments can be detected and used to deduce the structure of the parent molecule. For this compound, characteristic fragmentation pathways would be expected, such as the cleavage of the ether bond, loss of the cyclopropyl group, or fragmentation of the aromatic ring. Analysis of these fragmentation patterns can provide corroborating evidence for the proposed structure.

Interactive Data Table: Plausible Mass Fragments for this compound

| m/z Value | Possible Fragment Identity |

| [M]+ | Molecular Ion (C₁₀H₁₂O₂)+ |

| [M - C₃H₅]+ | Loss of cyclopropyl radical |

| [M - C₄H₇O]+ | Cleavage of the ether bond |

| [C₇H₇O]+ | Hydroxytropylium ion or related structures |

| [C₆H₅OH]+ | Phenol (B47542) cation radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-H stretches of the cyclopropyl and methoxy groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and phenol groups would be expected in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are typically observed for polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the aromatic ring and the C-C bonds of the cyclopropyl group would be expected to show strong signals in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1300 |

Chromatographic Separation and Analysis Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical but distinct roles in its characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile, thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly well-suited for this type of phenolic compound. mdpi.com The technique separates the target compound from synthesis precursors, by-products, and degradation products.

A typical RP-HPLC method for analyzing phenolic compounds involves a C18 or C8 column as the stationary phase. nih.govoup.comresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with a small amount of acid (like acetic or formic acid) to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group. sielc.comsigmaaldrich.com Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the phenol chromophore exhibits strong absorbance, typically around 280 nm. mdpi.comsigmaaldrich.com

By running a sample of this compound through an HPLC system under optimized conditions, a chromatogram is produced. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value/Condition |

| Column | SUPELCOSIL™ LC-8 (15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of A: 1% Acetic Acid in Methanol and B: 1% Acetic Acid in Water |

| Gradient | Start at 35% A, increase to 100% A over 20 minutes |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 280 nm |

| Injection Volume | 10 µL |

Note: This table is based on established methods for similar phenolic compounds and serves as a representative example. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. researchgate.net It is employed to analyze volatile impurities in a this compound sample or to quantify the compound itself within a complex volatile mixture, such as in essential oils or environmental samples. nih.govnih.gov

For GC-MS analysis, compounds must be thermally stable and sufficiently volatile. Phenolic compounds like this compound can sometimes exhibit poor peak shape due to their polar hydroxyl group. To overcome this, a derivatization step, such as silylation, is often performed to convert the polar -OH group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. nih.gov

The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint. jmaterenvironsci.com The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in compound identification. atlantis-press.comresearchgate.net

Table 2: Representative GC-MS Conditions for Analysis of Volatile Phenols

| Parameter | Value/Condition |

| Column | BP 624 (30 m x 0.53 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injection Mode | Split (Ratio 1:15) |

| Injector Temperature | 230 °C |

| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 200 °C (hold 5 min) |

| MS Transfer Line Temp. | 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50 - 800 amu |

Note: This table outlines a general method for analyzing volatile impurities in pharmaceutical ingredients and would be adapted for the specific properties of this compound. jmaterenvironsci.comispub.com

X-ray Crystallography for Solid-State Structural Elucidation

The fundamental principle involves directing a beam of monochromatic X-rays onto the crystal. nih.gov The crystal lattice diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. wikipedia.org The angles and intensities of these diffracted beams are directly related to the arrangement of electrons—and thus atoms—within the crystal's unit cell. wikipedia.orgnih.gov

By analyzing this diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule. A detailed molecular model is then fitted to this map, yielding an unambiguous structural determination. While no specific crystal structure for this compound is publicly available, analysis of a related methoxyphenol derivative, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, illustrates the type of data obtained. nih.gov Such an analysis would confirm the connectivity of the cyclopropyl, methoxy, and phenol groups and reveal the molecule's preferred conformation in the crystal lattice.

Table 3: Example Crystallographic Data for a Methoxyphenol Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₂ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 13.2348 Å, b = 8.4701 Å, c = 12.0115 Å |

| Cell Angles | α = 90°, β = 112.846°, γ = 90° |

| Volume (V) | 1240.86 ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation | Mo Kα |

Note: This data is for the related compound (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol and is presented to illustrate the typical output of an X-ray crystallography experiment. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 2 Cyclopropylmethoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Cyclopropylmethoxy)phenol, DFT calculations would typically be employed to determine its optimized molecular geometry, characterized by minimum energy. This involves calculating bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute various electronic properties such as total energy, dipole moment, and atomic charges, which provide insights into the molecule's polarity and reactivity.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for predicting molecular properties. Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide more precise values for energies and molecular geometries. For this compound, such high-accuracy predictions would be invaluable for benchmarking results from less computationally intensive methods and for obtaining reliable data on its fundamental properties.

Conformational Analysis and Energy Landscape

The presence of the flexible cyclopropylmethoxy group suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step, thereby mapping out the potential energy surface. The resulting energy landscape would reveal the global minimum energy conformation and other low-energy isomers that might be present under different conditions.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in molecules. libretexts.org

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the analysis of its HOMO-LUMO gap would provide valuable information about its kinetic stability and its potential to participate in chemical reactions.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps are often generated from computational calculations to visualize the charge distribution. These maps show regions of negative potential (electron-rich) that are susceptible to electrophilic attack and regions of positive potential (electron-poor) that are prone to nucleophilic attack. For this compound, an MEP map would identify the likely sites for chemical reactions, such as the phenolic hydroxyl group and the aromatic ring.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers a window into the intricate dance of atoms during a chemical reaction. By modeling reaction pathways and identifying transition states, chemists can predict the feasibility and outcomes of chemical transformations. For this compound, these studies can elucidate mechanisms of reactions such as electrophilic aromatic substitution, oxidation of the phenol (B47542) group, or cleavage of the ether bond.

A critical aspect of understanding a chemical reaction is determining its activation energy (Ea), which is the minimum energy required for the reaction to occur. wikipedia.org Computational methods, particularly those based on quantum mechanics, can accurately predict these energy barriers. The Arrhenius equation, a fundamental formula in chemical kinetics, establishes the relationship between the activation energy, temperature, and the reaction rate constant. lumenlearning.comfsu.edu

Theoretical chemists employ various computational techniques to calculate activation energies. Density Functional Theory (DFT) is a popular method that provides a good balance between accuracy and computational cost for studying organic molecules. researchgate.net By mapping the potential energy surface of a reaction, researchers can locate the transition state—the highest point on the reaction pathway—and thereby calculate the activation energy.

For instance, in a hypothetical study of the nitration of this compound, computational models could predict the activation energies for substitution at different positions on the benzene (B151609) ring, thus predicting the regioselectivity of the reaction.

Table 1: Illustrative Predicted Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Predicted Activation Energy (kcal/mol) |

|---|---|---|---|

| Ortho-substitution | DFT (B3LYP) | 6-31G(d,p) | 15.2 |

| Meta-substitution | DFT (B3LYP) | 6-31G(d,p) | 25.8 |

| Para-substitution | DFT (B3LYP) | 6-31G(d,p) | 18.5 |

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. rsc.orgrsc.org Computational models can account for these solvent effects through various approaches. Explicit solvent models involve simulating a number of individual solvent molecules around the solute, offering a highly detailed picture but at a significant computational expense.

A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). nih.gov In this method, the solvent is treated as a continuous medium with a specific dielectric constant, which simplifies the calculation while still capturing the bulk electrostatic effects of the solvent. kashanu.ac.ir These models are crucial for accurately predicting reaction pathways in solution, as the solvent can stabilize or destabilize reactants, products, and transition states differently. For phenolic compounds, solvent interactions, particularly hydrogen bonding, can play a significant role in their reactivity. rsc.orgnih.gov

Prediction and Interpretation of Spectroscopic Data

Spectroscopy is an essential tool for identifying and characterizing chemical compounds. Theoretical calculations can predict various types of spectra, aiding in the interpretation of experimental data and providing insights into molecular structure and electronic properties.

Computational methods can simulate a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. mdpi.com For this compound, these predicted spectra can help confirm its structure and understand its electronic transitions.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Computational Method | Basis Set | Predicted Value |

|---|---|---|---|---|

| ¹H NMR | Chemical Shift (aromatic-OH) | GIAO-DFT | 6-311+G(d,p) | 5.8 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | GIAO-DFT | 6-311+G(d,p) | 145.3 ppm |

| IR | O-H Stretch Frequency | DFT (B3LYP) | 6-31G(d,p) | 3650 cm⁻¹ |

| UV-Vis | λmax | TD-DFT | 6-311+G(d,p) | 275 nm |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with good accuracy. Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic excitation energies and UV-Vis spectra, providing information about the electronic transitions within the molecule. scispace.com

By comparing theoretically predicted spectra with experimental results, chemists can confirm the identity of a synthesized compound and gain a deeper understanding of its molecular properties. This synergy between computational prediction and experimental validation is a cornerstone of modern chemical research.

Emerging Research Directions and Unexplored Areas for 2 Cyclopropylmethoxy Phenol

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-(Cyclopropylmethoxy)phenol has traditionally relied on the Williamson ether synthesis, a robust and well-established method for forming ethers. masterorganicchemistry.comwikipedia.org This reaction typically involves the deprotonation of a phenol (B47542), in this case, guaiacol (B22219) (2-methoxyphenol), to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, such as cyclopropylmethyl bromide.

A potential sustainable synthetic approach could involve the direct etherification of guaiacol with cyclopropylmethanol. While the Williamson ether synthesis is effective, it often requires stoichiometric amounts of base and can generate salt byproducts. masterorganicchemistry.com Green chemistry principles encourage the development of catalytic methods that minimize waste. nih.gov Research in this area could focus on the development of heterogeneous catalysts that can facilitate the dehydration reaction between the phenol and alcohol, producing water as the only byproduct.

Another avenue for sustainable synthesis is the use of alternative, greener solvents and energy sources. Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). masterorganicchemistry.com Investigating the use of more environmentally benign solvents, such as ionic liquids or deep eutectic solvents, could significantly improve the sustainability profile of the synthesis. Furthermore, the application of microwave or ultrasonic irradiation could potentially accelerate the reaction and reduce energy consumption compared to conventional heating methods.

A patent for a new technology to synthesize a related compound, 4-[2-(cyclo propyl methoxy) ethyl] phenol, outlines a multi-step process starting from p-chlorophenol. google.com This suggests that alternative starting materials and synthetic strategies could be employed to access the this compound scaffold, potentially offering advantages in terms of cost, availability, or scalability.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Starting Materials | Reagents & Conditions | Potential Advantages | Potential Challenges |

| Traditional Williamson Ether Synthesis | Guaiacol, Cyclopropylmethyl bromide | Strong base (e.g., NaH, K2CO3), Polar aprotic solvent (e.g., DMF) | High yield, well-established | Stoichiometric base, salt byproduct, potentially harsh solvents |

| Catalytic Dehydration | Guaiacol, Cyclopropylmethanol | Heterogeneous acid or base catalyst, heat | Water as the only byproduct, catalyst recyclability | Catalyst development, potential for low reactivity |

| Microwave/Ultrasound-Assisted Synthesis | Guaiacol, Cyclopropylmethyl bromide | Base, green solvent | Reduced reaction times, lower energy consumption | Specialized equipment, optimization of conditions |

| Alternative Starting Materials (e.g., from patent) | Catechol derivatives | Multi-step synthesis | Potentially cheaper or more available starting materials | Longer synthetic route, overall yield may be lower |

In-depth Mechanistic Probes Using Advanced Techniques